2-Hexanol

Description

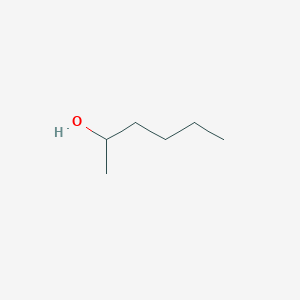

Structure

3D Structure

Propriétés

IUPAC Name |

hexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-3-4-5-6(2)7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVRIHYSUZMSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893088 | |

| Record name | 2-Hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-Hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

136 °C | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

41 °C | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: poor | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.8 | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.5 | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.49 [mmHg] | |

| Record name | 2-Hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

626-93-7, 26549-24-6, 37769-60-1, 52019-78-0, 54972-97-3, 69203-06-1 | |

| Record name | (±)-2-Hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexanol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026549246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sec-Hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037769601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexanol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052019780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanol, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054972973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanol, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069203061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hexanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hexanol, (R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CDT0V6T4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

2-Hexanol chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Hexanol

Introduction

This compound (IUPAC name: Hexan-2-ol) is a six-carbon, secondary alcohol with the chemical formula C₆H₁₄O.[1] In this molecule, the hydroxyl (-OH) group is located on the second carbon atom of the hexane (B92381) chain.[1] It is an isomer of other hexanols.[1] Due to the hydroxyl group's position, this compound possesses a chiral center and exists as two distinct enantiomers.[1] This colorless liquid, characterized by a specific odor, is utilized as a solvent and an intermediate in various chemical syntheses.[2][3] It is found naturally in several essential oils and the aromas of fruits like apples and strawberries.[4] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These values represent a consensus from various reliable sources and are crucial for its application in scientific research and industrial processes.

General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₆H₁₄O | [1][2] |

| Molar Mass | 102.177 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid with a characteristic odor. | [2][3] |

| Density | 0.81 g/mL at 25 °C | [1] |

| 0.814 g/mL at 20 °C | [5] | |

| Boiling Point | 136 - 140 °C | [1][2][5] |

| Melting Point | -23 °C | [1][6] |

| Flash Point | 41 - 46 °C (closed cup) | [2][3] |

| Water Solubility | Poor; 13-14 g/L at 25 °C | [1][2][7] |

| Solubility in other solvents | Soluble in ethanol (B145695) and diethyl ether. | [1] |

| Refractive Index | n20/D 1.414 | [5] |

| Vapor Pressure | 2.0576 hPa at 20°C | [8] |

| 3.0875 hPa at 25°C | [8] | |

| Vapor Density | 3.5 (air = 1) | [3] |

Safety and Hazard Information

| Hazard Classification | Details | References |

| GHS Pictogram | GHS02 (Flammable) | |

| GHS Signal Word | Warning | |

| Hazard Statements | H226: Flammable liquid and vapor. | [3] |

| H315: Causes skin irritation. | [9][10] | |

| H319: Causes serious eye irritation. | [9][10] | |

| H335: May cause respiratory irritation. | [9][10] | |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. | |

| P233: Keep container tightly closed. | ||

| P280: Wear protective gloves/eye protection/face protection. | ||

| Stability | Stable under recommended storage conditions. May form explosive peroxides. | [4][7] |

| Incompatibilities | Strong oxidizing agents, acids, acid chlorides. | [4][7][11] |

Experimental Protocols

The accurate determination of physicochemical properties is fundamental to chemical characterization. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[12] For small sample volumes, a micro-boiling point determination is effective.[13][14]

-

Apparatus: A small test tube, a thermometer, a capillary tube (sealed at one end), a heating block or oil bath, and a magnetic stirrer.[13][14]

-

Procedure:

-

Place approximately 0.5 mL of this compound into the test tube with a small magnetic stirring bar.[14]

-

Invert the sealed capillary tube and place it inside the test tube, open-end down.[13][15]

-

Position the apparatus in the heating block and suspend a thermometer so its bulb is level with the liquid surface.[14]

-

Begin heating and stirring gently. Initially, a stream of bubbles will emerge from the capillary as trapped air is expelled.[13]

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary. At this point, discontinue heating.[13]

-

The stream of bubbles will slow and stop. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[12][13]

-

Determination of Density

Density is the mass of a substance per unit volume (Density = mass/volume).[16]

-

Apparatus: A graduated cylinder (e.g., 100-mL), an electronic balance, and a thermometer.[17]

-

Procedure:

-

Measure and record the mass of a clean, dry 100-mL graduated cylinder using an electronic balance.[17]

-

Add a precisely measured volume of this compound (e.g., 20-25 mL) to the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.[17]

-

Measure and record the combined mass of the graduated cylinder and the this compound sample.[17]

-

Subtract the mass of the empty cylinder from the combined mass to determine the mass of the this compound.[17]

-

Calculate the density by dividing the mass of the sample by its volume.[16][18]

-

Repeat the measurement with additional volumes of the liquid to ensure precision and accuracy, then calculate the average density.[17]

-

Record the temperature of the liquid, as density is temperature-dependent.[17]

-

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid produces enough vapor to form an ignitable mixture with air.[19][20][21] The closed-cup method is preferred for its higher precision and safety.[21][22]

-

Apparatus: A Pensky-Martens closed-cup tester, which includes a temperature-controlled test cup with a lid, a stirring mechanism, and an ignition source applicator.[21][22]

-

Procedure:

-

Fill the test cup with this compound up to the specified mark.[22]

-

Secure the lid, which contains the thermometer, stirrer, and ignition source mechanism.[22]

-

Begin heating the sample at a slow, constant rate (e.g., 5-6 °C per minute) while continuously stirring.[22]

-

At regular temperature intervals (e.g., every 1-2 °C rise), apply the test flame by operating the shutter mechanism. This introduces the ignition source into the vapor space above the liquid for a brief moment.[22]

-

The flash point is the lowest temperature, corrected to standard atmospheric pressure, at which the application of the ignition source causes a distinct flash inside the cup.[20][22]

-

Logical Workflow Visualization

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical substance like this compound, from sample acquisition to data analysis and reporting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ICSC 0488 - this compound [chemicalsafety.ilo.org]

- 3. This compound | C6H14O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 626-93-7 [chemicalbook.com]

- 5. 626-93-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Page loading... [guidechem.com]

- 8. scent.vn [scent.vn]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. byjus.com [byjus.com]

- 16. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. homesciencetools.com [homesciencetools.com]

- 19. aidic.it [aidic.it]

- 20. almaaqal.edu.iq [almaaqal.edu.iq]

- 21. How to Test Flash Point [machinerylubrication.com]

- 22. egyankosh.ac.in [egyankosh.ac.in]

2-Hexanol spectroscopic data (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Guide to 2-Hexanol

This technical guide offers an in-depth analysis of the spectroscopic data for this compound (CAS: 626-93-7), a six-carbon secondary alcohol.[1][2] Intended for researchers, scientists, and professionals in drug development, this document provides key reference data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data for this compound

Solvent: CDCl₃, Reference: TMS

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.80 | Multiplet | 1H | H-2 (-CHOH) |

| ~1.45 | Multiplet | 2H | H-3 (-CH₂-) |

| ~1.30 | Multiplet | 4H | H-4, H-5 (-CH₂-CH₂-) |

| ~1.18 | Doublet | 3H | H-1 (-CH₃) |

| ~0.90 | Triplet | 3H | H-6 (-CH₃) |

Note: Data compiled from typical values and spectra available in public databases.[3][4][5]

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data for this compound

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~67.5 | C-2 (-CHOH) |

| ~39.0 | C-3 (-CH₂-) |

| ~28.0 | C-4 (-CH₂-) |

| ~23.5 | C-1 (-CH₃) |

| ~22.8 | C-5 (-CH₂-) |

| ~14.1 | C-6 (-CH₃) |

Note: Data compiled from typical values and spectra available in public databases.[1][6][7]

Table 3: Infrared (IR) Spectroscopy Data for this compound

Sample: Neat Liquid Film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H Stretch (Alcohol) |

| ~2960, ~2930, ~2870 | Strong | C-H Stretch (sp³ Aliphatic) |

| ~1465 | Medium | C-H Bend (Methylene/Methyl) |

| ~1115 | Strong | C-O Stretch (Secondary Alcohol) |

Note: The fingerprint region (below 1400 cm⁻¹) contains additional unique peaks but the primary functional group absorptions are listed.[8][9][10]

Table 4: Mass Spectrometry (MS) Data for this compound

Ionization Method: Electron Ionization (EI) at 70 eV

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 102 | < 1 | [M]⁺ (Molecular Ion) |

| 87 | ~6 | [M-CH₃]⁺ |

| 84 | ~5 | [M-H₂O]⁺ |

| 69 | ~16 | [M-H₂O-CH₃]⁺ |

| 45 | 100 | [CH₃CHOH]⁺ (Base Peak) |

| 43 | ~18 | [C₃H₇]⁺ |

Note: The molecular ion for secondary alcohols is often weak or absent. The base peak at m/z 45 results from α-cleavage, which is characteristic of a methyl-substituted secondary alcohol.[4][11][12]

Experimental Protocols

The data presented are based on standard spectroscopic methodologies for liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A small quantity of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), within a 5 mm NMR tube. A trace amount of tetramethylsilane (B1202638) (TMS) is added to serve as an internal standard for chemical shift calibration (δ = 0.00 ppm).[13]

-

Instrumentation : ¹H and ¹³C NMR spectra are acquired using a high-resolution Fourier-Transform (FT) NMR spectrometer, typically operating at a proton frequency of 90 MHz or higher.[3][4]

-

¹H NMR Acquisition : A standard one-pulse sequence is utilized. Key parameters include a sufficient number of scans to achieve a high signal-to-noise ratio and a relaxation delay of 1-5 seconds between scans to ensure full relaxation of the protons.[13]

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically employed to produce a spectrum where each unique carbon atom appears as a singlet. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required compared to ¹H NMR.[13]

Infrared (IR) Spectroscopy

-

Sample Preparation : As this compound is a liquid, the spectrum is recorded from a neat sample. A single drop of the liquid is placed between two salt (NaCl or KBr) plates, creating a thin film.[13]

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.[13]

-

Data Acquisition : A background spectrum of the clean salt plates is recorded first. The sample is then placed in the beam path and the sample spectrum is recorded. The instrument's software automatically subtracts the background from the sample spectrum to generate the final transmittance or absorbance spectrum, typically over a range of 4000-400 cm⁻¹.[13]

Mass Spectrometry (MS)

-

Sample Introduction : The sample is typically introduced into the mass spectrometer via a Gas Chromatography (GC) system, which separates the analyte from any impurities. A small volume of a dilute solution of this compound is injected into the GC.[13]

-

Ionization : Electron Ionization (EI) is the most common method for small organic molecules. In the ion source, the sample molecules are bombarded by a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment in a reproducible manner.[11][13]

-

Mass Analysis : The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

References

- 1. Showing Compound this compound (FDB004514) - FooDB [foodb.ca]

- 2. This compound [webbook.nist.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. This compound | C6H14O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(626-93-7) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(626-93-7) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound(626-93-7) IR Spectrum [chemicalbook.com]

- 9. This compound, (R)- | C6H14O | CID 6993810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. brainly.com [brainly.com]

- 11. massbank.eu [massbank.eu]

- 12. This compound [webbook.nist.gov]

- 13. benchchem.com [benchchem.com]

The Enigmatic Presence of 2-Hexanol: A Technical Guide to its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and biosynthetic pathways of 2-hexanol, a six-carbon secondary alcohol. While its presence as a volatile organic compound (VOC) is noted in a variety of natural sources, from fruits and vegetables to microorganisms, detailed quantitative data and fully elucidated biosynthetic routes remain areas of active investigation. This document synthesizes current knowledge, presenting available quantitative data, outlining experimental protocols for its analysis, and proposing putative biosynthetic pathways based on established biochemical principles.

Natural Occurrence of this compound

This compound has been identified as a volatile component in a diverse range of organisms, contributing to their characteristic aroma profiles and potentially playing a role in ecological interactions. Its presence is often in complex mixtures of other VOCs.

In Plants and Fruits

This compound is a component of the aroma profile of various fruits and vegetables. It has been detected, though not always quantified, in safflowers, pepper (Capsicum frutescens), tea, green and orange bell peppers, and corn.[1] As a "green leaf volatile" (GLV), its formation is often associated with tissue damage.[2][3]

In Microorganisms

The production of this compound has been observed in certain microorganisms. Notably, the yeast Saccharomyces cerevisiae is known to produce this compound as a metabolite.[4] Additionally, some bacteria are capable of synthesizing higher alcohols, including secondary alcohols, through various metabolic pathways.[5][6] For instance, engineered microbial systems have been developed for the production of C3-C10 alcohols.[7] While direct evidence for this compound biosynthesis is sometimes limited, the enzymatic machinery for the reduction of corresponding ketones to secondary alcohols exists in many microbes.[5]

Quantitative Data on Hexanol Occurrence

Quantitative data for this compound specifically is limited in publicly available literature. However, studies on hexanol and related C6 compounds provide valuable context. The following table summarizes available quantitative data for hexanol in various natural and engineered biological systems.

| Source Organism/Product | Compound | Concentration/Amount | Analytical Method | Reference(s) |

| Engineered Komagataella phaffii (yeast) | Hexanol | 8 mM | Not specified | [8][9][10][11] |

| Engineered Komagataella phaffii (yeast) | Hexanal (B45976) | 12.9 mM | Not specified | [8][9][10][11] |

| Fermented Beverages (general) | Higher Alcohols (including hexanol) | 2.5–5.0 g/L of pure alcohol | Not specified | [12] |

| Dried Fruits and Nuts (general) | Hexanal (oxidation marker) | Quantified via MHS-SPME | MHS-SPME-GC-MS | [13] |

| Safflower | This compound | Highest concentration (not quantified) | Not specified | [1] |

Note: The data for engineered Komagataella phaffii refers to the production of hexanol from linoleic acid via an engineered lipoxygenase pathway. The concentration of higher alcohols in fermented beverages is a general range and not specific to this compound.

Biosynthesis of this compound

The biosynthesis of this compound is not as well-defined as that of primary alcohols. However, based on known metabolic pathways for related compounds, two primary routes can be postulated: the lipoxygenase pathway in plants and the reduction of a ketone precursor in microorganisms.

Lipoxygenase (LOX) Pathway in Plants

In plants, the biosynthesis of C6-volatile compounds, including hexanols, is primarily initiated by the lipoxygenase (LOX) pathway, which acts on polyunsaturated fatty acids like linoleic and linolenic acid.[2][3][14][15] This pathway is typically activated in response to tissue damage.

The proposed pathway for this compound formation is as follows:

-

Release of Fatty Acids: Lipases release polyunsaturated fatty acids (e.g., linoleic acid) from cell membranes.

-

Hydroperoxidation: Lipoxygenase (LOX) catalyzes the addition of molecular oxygen to the fatty acid, forming a hydroperoxy fatty acid.

-

Cleavage: Hydroperoxide lyase (HPL) cleaves the hydroperoxy fatty acid into a C6-aldehyde (e.g., hexanal) and a C12-oxo-acid.[2][14]

-

Reduction to Alcohol: The resulting C6-aldehyde is then reduced to the corresponding alcohol by alcohol dehydrogenase (ADH) or other reductase enzymes.[14] While this pathway is well-established for the production of 1-hexanol (B41254) from hexanal, the formation of this compound would necessitate an additional isomerization step or the action of a specific reductase on a ketone precursor.

Below is a diagram illustrating the putative lipoxygenase pathway leading to hexanol.

Microbial Biosynthesis

In microorganisms, the biosynthesis of higher alcohols, including secondary alcohols, can occur through several pathways, most notably the 2-keto acid pathway and the reversal of the β-oxidation cycle.[5][7] The production of a secondary alcohol like this compound would involve the reduction of the corresponding ketone, 2-hexanone.

A plausible microbial pathway is as follows:

-

Precursor Formation: Central metabolism provides precursor molecules that are elongated to form a C6 carbon skeleton.

-

Keto Acid Formation: Through a series of enzymatic reactions, a 2-keto acid is formed.

-

Decarboxylation: A 2-keto acid decarboxylase (KDC) removes a carboxyl group to produce an aldehyde.

-

Oxidation to Ketone: The aldehyde can be oxidized to a ketone.

-

Reduction to Secondary Alcohol: A secondary alcohol dehydrogenase (SADH) reduces the ketone (2-hexanone) to the corresponding secondary alcohol (this compound).[5]

The following diagram illustrates a generalized microbial pathway for secondary alcohol production.

Experimental Protocols

The analysis of this compound, as a volatile organic compound, is typically performed using gas chromatography coupled with mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique for extracting and concentrating volatile and semi-volatile compounds from a sample matrix.

General Protocol for HS-SPME-GC-MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound in biological samples. Optimization of parameters such as fiber coating, extraction time and temperature, and GC-MS conditions is crucial for specific applications.

-

Sample Preparation:

-

Homogenize a known amount of the solid or liquid biological sample.

-

Place the homogenized sample into a headspace vial and seal it.

-

For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or another alcohol not present in the sample).

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the sealed vial in a heated agitator.

-

Expose a SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined period and at a specific temperature to allow for the adsorption of volatile compounds.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorb the adsorbed compounds from the SPME fiber in the heated injection port of the gas chromatograph.

-

Separate the volatile compounds on a suitable capillary column (e.g., a non-polar or mid-polar column).

-

Use a temperature program to elute the compounds based on their boiling points and interactions with the stationary phase.

-

Detect and identify the eluted compounds using a mass spectrometer. Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).

-

Quantify this compound by comparing its peak area to that of the internal standard.

-

The following diagram outlines the general experimental workflow for the analysis of this compound.

Conclusion and Future Directions

This compound is a naturally occurring volatile compound found in a variety of plants and microorganisms. While its presence is well-documented, a comprehensive understanding of its quantitative distribution and the specific enzymatic steps involved in its biosynthesis is still emerging. The lipoxygenase pathway in plants and pathways involving the reduction of ketone precursors in microbes represent the most probable routes for its formation. Further research, employing advanced analytical techniques and metabolic engineering, is required to fully elucidate the biosynthetic pathways of this compound, quantify its presence in diverse natural sources, and understand its physiological and ecological significance. Such knowledge will be invaluable for applications in flavor and fragrance chemistry, biotechnology, and potentially in drug development where understanding the metabolic capabilities of organisms is crucial.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0061886) [hmdb.ca]

- 2. Frontiers | From linoleic acid to hexanal and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii [frontiersin.org]

- 3. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 4. Optimizing hexanoic acid biosynthesis in Saccharomyces cerevisiae for the de novo production of olivetolic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Engineering of Microorganisms for the Production of Higher Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent progress in synthetic biology for microbial production of C3–C10 alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From linoleic acid to hexanal and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductas… [ouci.dntb.gov.ua]

- 9. From linoleic acid to hexanal and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. From linoleic acid to hexanal and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii | Semantic Scholar [semanticscholar.org]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. Alcoholic Fermentation as a Source of Congeners in Fruit Spirits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Integrated Strategy for Informative Profiling and Accurate Quantification of Key-Volatiles in Dried Fruits and Nuts: An Industrial Quality Control Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. From linoleic acid to hexanal and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Metabolic Pathway of 2-Hexanol in Humans and Rats

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hexanol, a secondary alcohol, is primarily known as a metabolite of the industrial solvent n-hexane. Its biotransformation is of significant interest due to the neurotoxic potential of its downstream metabolites. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in humans and rats, detailing the enzymatic processes, quantitative data where available, and the experimental protocols used to elucidate these pathways. The core metabolic route involves an initial oxidation to 2-hexanone (B1666271), followed by further oxidation to the ultimate neurotoxic agent, 2,5-hexanedione (B30556). While quantitative kinetic data for this compound specifically is limited, this guide consolidates available information and draws parallels from structurally related compounds to provide a robust understanding for researchers in toxicology and drug development.

Introduction

This compound is a six-carbon secondary alcohol that can enter the human body through exposure to n-hexane or as a component of various industrial products. Understanding its metabolic fate is crucial for assessing the toxicological risks associated with n-hexane exposure and for the development of therapeutic strategies to mitigate neurotoxicity. This guide will delineate the key enzymatic players and metabolic transformations of this compound in both human and rat models, highlighting species-specific differences where data is available.

Metabolic Pathways of this compound

The metabolism of this compound is a multi-step process involving both Phase I and Phase II enzymatic reactions. The primary pathway leads to the formation of neurotoxic metabolites, positioning this compound as a critical intermediate in n-hexane-induced neurotoxicity.[1]

Phase I Metabolism: Oxidation

The initial and rate-determining step in the metabolism of this compound is its oxidation to 2-hexanone. This conversion is primarily catalyzed by two main enzyme systems: Cytochrome P450 (CYP) and Alcohol Dehydrogenase (ADH).

-

Cytochrome P450 (CYP) System: The mixed-function oxidases of the CYP superfamily, particularly CYP2E1, are implicated in the oxidation of this compound.[1][2] CYP2E1 is known for its role in metabolizing small, hydrophobic molecules, including ethanol (B145695) and other alcohols.[2] In rats, ethanol treatment has been shown to induce CYP2E1 activity, which could potentially increase the rate of this compound metabolism.[2]

-

Alcohol Dehydrogenase (ADH): ADH is a cytosolic enzyme that plays a significant role in the metabolism of a wide range of alcohols.[3][4] In rats, ADH is a major contributor to the elimination of secondary alcohols.[5] The kinetic properties of ADH isoenzymes in both humans and rats suggest that they can catalyze the oxidation of this compound.[3][6]

Following the initial oxidation to 2-hexanone, a series of subsequent oxidative steps occur, leading to the formation of 2,5-hexanedione, the primary neurotoxic metabolite of n-hexane.[1] The proposed pathway is as follows:

This compound → 2-Hexanone → 5-Hydroxy-2-hexanone (B1204603) → 2,5-Hexanedione

An alternative pathway involving the formation of 2,5-hexanediol (B147014) has also been suggested.[1]

Phase II Metabolism: Conjugation

While the primary metabolic pathway of this compound involves oxidation, Phase II conjugation reactions, such as glucuronidation and sulfation, are plausible detoxification routes. These reactions increase the water solubility of compounds, facilitating their excretion.

-

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs). While direct evidence for this compound glucuronidation is limited, studies on the structurally similar 2-ethylhexanol show that its oxidized metabolites are excreted as glucuronide conjugates in rats.[7] In humans, UGT1A1 and UGT2B7 are major isoforms involved in the glucuronidation of a wide array of substrates, including alcohols.[8][9][10][11][12]

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl groups. In humans, SULT1A1 and SULT2A1 are key enzymes in the sulfation of xenobiotics and steroids, respectively.[13][14][15][16] Rat SULT2A1 is known to catalyze the sulfation of xenobiotic alcoholic compounds.

Quantitative Data on this compound Metabolism

Quantitative data on the kinetics of this compound metabolism are sparse. The following tables summarize the available data and relevant information from related compounds.

Table 1: In Vitro Kinetic Parameters for the Metabolism of Alcohols in Humans

| Enzyme | Substrate | Km | Vmax | Source |

| ADH (Class I isoenzymes) | Ethanol | 0.048 - 64 mM | 9 - 560 min⁻¹ | [3] |

| ADH (Class I isoenzymes) | Octanol | 100-1000 fold lower than ethanol | - | [6] |

| ADH4 | Ethanol | High Km | High Vmax | [4] |

Table 2: In Vitro Kinetic Parameters for the Metabolism of Alcohols in Rats

| Enzyme | Substrate | Km | Vmax | Source |

| ADH | Ethanol | - | - | [3] |

| CYP2E1 (microsomes) | Histamine | 2 mM | 0.1 nmol/min/mg protein | [17] |

Experimental Protocols

The study of this compound metabolism involves a variety of in vivo and in vitro experimental approaches. Below are detailed methodologies for key experiments.

In Vivo Study of n-Hexane Metabolites in Rats

Objective: To identify and quantify the metabolites of n-hexane, including this compound, in rat urine.

Methodology:

-

Animal Model: Male Wistar rats are housed in metabolic cages to allow for the collection of urine.[18]

-

Dosing: Rats are administered n-hexane, or its metabolites such as this compound, 2-hexanone, 2,5-hexanediol, or 2,5-hexanedione.[18]

-

Sample Collection: Urine is collected daily before and after administration of the test compound.[18]

-

Sample Preparation:

-

Urine samples are divided into two aliquots.

-

One aliquot is subjected to acidic hydrolysis (pH 0.1) to release conjugated metabolites.[18]

-

Both hydrolyzed and non-hydrolyzed samples are then prepared for analysis.

-

-

Analytical Method: Gas Chromatography/Mass Spectrometry (GC/MS) is used for the simultaneous determination of n-hexane metabolites.[18]

-

Data Analysis: The concentrations of this compound, 2-hexanone, 2,5-hexanediol, and 2,5-hexanedione are quantified. Metabolites like 5-hydroxy-2-hexanone and 4,5-dihydroxy-2-hexanone can be calculated from the difference in concentrations of their cyclized products (gamma-valerolactone and 2,5-dimethylfurane) before and after hydrolysis.[18]

In Vitro Metabolism of this compound using Liver Microsomes

Objective: To determine the kinetic parameters (Km and Vmax) of this compound metabolism by CYP enzymes in human and rat liver microsomes.

Methodology:

-

Enzyme Source: Pooled human or rat liver microsomes are used.[19][20][21]

-

Reaction Mixture:

-

A typical incubation mixture contains liver microsomes (e.g., 0.5 mg/mL protein), a range of this compound concentrations, and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).[22]

-

The NADPH-regenerating system typically consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

-

-

Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C for a specified time (e.g., up to 60 minutes).[20]

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent such as acetonitrile.[21]

-

Sample Analysis: The samples are centrifuged to pellet the protein, and the supernatant is analyzed by a suitable method like GC-MS or LC-MS/MS to quantify the remaining this compound or the formation of 2-hexanone.

-

Data Analysis: The initial rates of metabolism are determined and plotted against the substrate concentration. The Michaelis-Menten equation is then used to calculate the apparent Km and Vmax values.[22]

Conclusion

The metabolic pathway of this compound is a critical area of study, particularly due to its role as an intermediate in n-hexane neurotoxicity. The primary pathway involves oxidation to 2-hexanone and subsequently to 2,5-hexanedione, catalyzed by CYP and ADH enzymes. While Phase II conjugation pathways are likely involved in the detoxification of this compound, specific quantitative data for these reactions are lacking. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the kinetics and species-specific differences in this compound metabolism. A more detailed understanding of these pathways is essential for developing effective strategies to mitigate the neurotoxic effects of n-hexane exposure and for the broader field of drug development where secondary alcohol moieties are present. Further research is warranted to obtain precise kinetic parameters for the enzymes involved in this compound metabolism in both humans and rats.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. The Role of CYP2E1 in Alcohol Metabolism and Sensitivity in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relationship between kinetics of liver alcohol dehydrogenase and alcohol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human class IV alcohol dehydrogenase: kinetic mechanism, functional roles and medical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Contribution of Liver Alcohol Dehydrogenase to Metabolism of Alcohols in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic properties of human liver alcohol dehydrogenase: oxidation of alcohols by class I isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive review of 2‐ethyl‐1‐hexanol as an indoor air pollutant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PharmGKB summary: very important pharmacogene information for UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interactions between human UDP-glucuronosyltransferase (UGT) 2B7 and UGT1A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 11. UGT1A1 gene: MedlinePlus Genetics [medlineplus.gov]

- 12. UDP glucuronosyltransferase 1 family, polypeptide A1 - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Steroid sulfotransferase 2A1 gene transcription is regulated by steroidogenic factor 1 and GATA-6 in the human adrenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of Human SULT2A1 Genetic Polymorphisms on the Sulfation of Tibolone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SULT2A1 sulfotransferase family 2A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Method for the simultaneous quantification of n-hexane metabolites: application to n-hexane metabolism determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. oyc.co.jp [oyc.co.jp]

- 20. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 22. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

The Toxicology of 2-Hexanol and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 2-hexanol and its principal metabolites, 2-hexanone (B1666271) and 2,5-hexanedione. The focus is on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of toxicity, particularly neurotoxicity, to support research and development in toxicology and pharmacology.

Executive Summary

This compound, a six-carbon secondary alcohol, is metabolized in the body to 2-hexanone and subsequently to 2,5-hexanedione. It is this ultimate metabolite, 2,5-hexanedione, that is primarily responsible for the characteristic neurotoxicity associated with exposure to n-hexane and related compounds. The toxic effects are most pronounced in the peripheral nervous system, leading to a condition known as γ-diketone neuropathy. This guide synthesizes the current understanding of the metabolism, toxicokinetics, and mechanisms of toxicity of this compound and its metabolites, presenting key data in a structured format to facilitate its use in a professional research setting.

Metabolism of this compound

The metabolism of this compound is a critical factor in its toxicity, as it represents a bioactivation pathway leading to the formation of the neurotoxic agent 2,5-hexanedione. The metabolic conversion proceeds through a series of oxidation steps.

A Deep Dive into the Solubility of 2-Hexanol in Organic and Aqueous Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-hexanol, a six-carbon secondary alcohol, in a wide range of aqueous and organic solvents. Understanding the solubility characteristics of this compound is critical for its application in various fields, including chemical synthesis, formulation development, and as an industrial solvent. This document presents quantitative solubility data, details common experimental methodologies for solubility determination, and visualizes key concepts through diagrams.

Core Concept: The Dual Nature of this compound's Solubility

This compound (C₆H₁₄O) possesses a molecular structure that dictates its solubility behavior. The presence of a hydroxyl (-OH) group imparts polarity and the ability to form hydrogen bonds, rendering it somewhat soluble in polar solvents like water. Conversely, the six-carbon alkyl chain is non-polar, leading to its miscibility with a variety of organic solvents. This amphiphilic nature is central to its utility and behavior in different solvent systems.

Quantitative Solubility Data

The following tables summarize the quantitative solubility of this compound in various aqueous and organic solvents at standard conditions (unless otherwise specified).

Table 1: Solubility of this compound in Aqueous Solvents

| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) |

| Water | H₂O | 14[1] | 25 |

| Water | H₂O | 15[2] | Room Temperature |

| Water | H₂O | 13[3] | 25 |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) |

| Ethanol | C₂H₅OH | Soluble[1] | 25 |

| Diethyl Ether | (C₂H₅)₂O | Soluble[1] | 25 |

| Acetone | (CH₃)₂CO | Miscible[2] | 25 |

| Methanol | CH₃OH | Miscible | 25 |

| Propan-1-ol | C₃H₇OH | Miscible | 25 |

| Butan-1-ol | C₄H₉OH | Miscible | 25 |

| Pentan-1-ol | C₅H₁₁OH | Miscible | 25 |

| Heptan-1-ol | C₇H₁₅OH | Miscible | 25 |

| Octan-1-ol | C₈H₁₇OH | Miscible | 25 |

| Hexane | C₆H₁₄ | Soluble | 25 |

| Toluene | C₇H₈ | Soluble | 25 |

| Chloroform | CHCl₃ | Soluble | 25 |

| Dichloromethane | CH₂Cl₂ | Soluble | 25 |

| Ethyl acetate | C₄H₈O₂ | Soluble | 25 |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble | 25 |

| Acetonitrile | CH₃CN | Soluble | 25 |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble | 25 |

| Dimethyl sulfoxide (B87167) (DMSO) | (CH₃)₂SO | Soluble | 25 |

| Cyclohexane | C₆H₁₂ | Soluble | 25 |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent.

The Shake-Flask Method: A Standard Protocol

This method involves saturating a solvent with a solute by agitation until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

1. Preparation of Materials:

- Solute: Pure this compound.

- Solvent: A range of high-purity aqueous and organic solvents.

- Apparatus: Volumetric flasks, analytical balance, mechanical shaker or magnetic stirrer, constant temperature bath, centrifuge, and an appropriate analytical instrument (e.g., gas chromatograph (GC), high-performance liquid chromatograph (HPLC), or UV-Vis spectrophotometer).

2. Experimental Procedure:

- An excess amount of this compound is added to a known volume of the solvent in a sealed flask. The term "excess" is crucial to ensure that a saturated solution is formed.

- The flask is then placed in a constant temperature bath and agitated using a mechanical shaker or magnetic stirrer. The temperature should be controlled precisely, as solubility is temperature-dependent.

- Agitation is continued for a sufficient period to ensure that equilibrium is reached. This can range from several hours to days, depending on the solvent and solute. Preliminary studies are often conducted to determine the time required to reach equilibrium.

- Once equilibrium is established, the agitation is stopped, and the mixture is allowed to stand to allow the undissolved solute to settle.

- To separate the saturated solution from the excess undissolved solute, the mixture is typically centrifuged or filtered. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

- A known aliquot of the clear, saturated supernatant is carefully withdrawn.

- The concentration of this compound in the aliquot is then determined using a suitable analytical technique. For an organic compound like this compound, gas chromatography is often the method of choice due to its volatility. A calibration curve is prepared using standard solutions of known this compound concentrations to quantify the amount in the sample.

3. Data Analysis:

- The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L) or as a percentage by weight or volume.

- The experiment is typically repeated multiple times to ensure the reproducibility of the results.

Visualizing Key Concepts

Diagrams can be powerful tools for understanding complex relationships and workflows. The following diagrams, generated using the DOT language, illustrate the factors influencing this compound's solubility and a typical experimental workflow.

Caption: Relationship between this compound's structure and its solubility.

Caption: Generalized workflow for the shake-flask solubility determination method.

References

Reaction Kinetics and Mechanisms of 2-Hexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction kinetics and mechanisms involving 2-hexanol. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Introduction to this compound

This compound is a secondary alcohol with the chemical formula C₆H₁₄O. It exists as a chiral compound with two enantiomers, (R)- and (S)-2-hexanol. Its chemical reactivity is primarily dictated by the hydroxyl (-OH) group attached to the second carbon atom. Understanding the kinetics and mechanisms of its reactions is crucial in various fields, from industrial organic synthesis to toxicology and drug metabolism, where it emerges as a metabolite of n-hexane.

Core Reaction Mechanisms and Kinetics

This section details the kinetics and mechanisms of three primary reactions involving this compound: oxidation, dehydration, and esterification.

Oxidation of this compound

The oxidation of this compound, a secondary alcohol, primarily yields 2-hexanone. Unlike primary alcohols, secondary alcohols cannot be further oxidized to carboxylic acids without cleavage of carbon-carbon bonds.[1]

Mechanism: The oxidation mechanism generally involves the removal of the hydroxyl proton and the proton from the carbon bearing the hydroxyl group.

Kinetics: The reaction rate is influenced by the nature of the oxidizing agent, temperature, and the presence of catalysts. While specific kinetic data for this compound is sparse in readily available literature, data from analogous secondary alcohols can provide valuable insights.

Table 1: Representative Kinetic Data for the Oxidation of Secondary Alcohols

| Alcohol | Oxidizing Agent | Catalyst | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |

| Cyclohexanol | Chloramine B | Ni(II), Cu(II), Zn(II) | 30-50 | - | - | [2] |

| 1-Hexanol | Chloramine B | Ni(II), Cu(II), Zn(II) | 30-50 | - | - | [2] |

| 1-Hexanol | K₂S₂O₈ / KIO₄ | Acidic Medium | - | - | - | [3] |

Note: The table presents data for structurally similar alcohols to provide an expected range of kinetic parameters. Direct experimental determination for this compound is recommended for precise applications.

Experimental Protocol: Oxidation of a Secondary Alcohol (General Procedure)

A common laboratory-scale oxidation of a secondary alcohol like this compound can be performed using an acidified solution of a chromate-based oxidizing agent.

-

Materials: this compound, potassium dichromate(VI) solution, dilute sulfuric acid, ether (for extraction), anhydrous sodium sulfate (B86663) (drying agent).

-

Procedure:

-

In a round-bottom flask, place the this compound.

-

Slowly add an acidified solution of potassium dichromate(VI) to the alcohol while stirring and cooling the flask in an ice bath to control the exothermic reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for a specified period.

-

The reaction mixture is then worked up by extraction with a suitable organic solvent like ether.

-

The organic layer is washed, dried over a drying agent like anhydrous sodium sulfate, and the solvent is removed by distillation to yield the crude 2-hexanone.

-

The product can be purified by fractional distillation.

-

-

Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).[4]

Diagram 1: General Mechanism for the Oxidation of this compound

Caption: A simplified mechanism for the oxidation of this compound to 2-hexanone.

Dehydration of this compound

The acid-catalyzed dehydration of this compound is an elimination reaction that results in the formation of a mixture of isomeric hexenes, primarily 1-hexene (B165129) and 2-hexene (B8810679) (cis and trans isomers), along with water.

Mechanism: The reaction typically proceeds through an E1 mechanism involving a carbocation intermediate. The initial step is the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water). The departure of water leads to the formation of a secondary carbocation, which can then lose a proton from an adjacent carbon to form the double bond.

Kinetics: The rate of dehydration is dependent on the acid concentration, temperature, and the structure of the alcohol. For secondary alcohols, the E1 pathway is generally favored.

Table 2: Representative Kinetic Data for the Dehydration of Secondary Alcohols

| Alcohol | Catalyst | Temperature (°C) | Observed Rate Constant (k_obs) (h⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |

| Cyclohexanol | Hydrothermal | 250 | 0.20 | - | [5] |

| cis-4-tert-Butylcyclohexanol | Hydrothermal | 250 | 0.160 | - | [5] |

| trans-4-tert-Butylcyclohexanol | Hydrothermal | 250 | 0.067 | - | [5] |

| Cyclohexanol | H₃PO₄ | 160-200 | - | 158 | [6] |

Note: This table provides kinetic data for cyclohexanol, a cyclic secondary alcohol, to illustrate the typical parameters for acid-catalyzed dehydration.

Experimental Protocol: Dehydration of a Secondary Alcohol (General Procedure)

-

Materials: this compound, concentrated sulfuric acid or phosphoric acid, saturated sodium bicarbonate solution, anhydrous calcium chloride.

-

Procedure:

-

Place this compound in a distillation flask.

-

Slowly add a catalytic amount of concentrated sulfuric or phosphoric acid.

-

Heat the mixture to a temperature sufficient to distill the alkene products as they are formed, driving the equilibrium forward.

-

Collect the distillate, which will contain the alkene products and some water.

-

Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it with a drying agent like anhydrous calcium chloride.

-

The final product can be purified by simple distillation.

-

-

Monitoring: The formation of alkenes can be monitored by GC analysis of the distillate.

Diagram 2: Experimental Workflow for Dehydration of this compound

Caption: A typical workflow for the dehydration of this compound.

Fischer Esterification of this compound

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction of this compound with a carboxylic acid, such as acetic acid, yields the corresponding 2-hexyl ester.

Mechanism: The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to give the ester.[7][8]

Kinetics: The reaction is reversible, and its rate is influenced by the concentrations of the reactants and the catalyst, as well as the temperature. The equilibrium can be shifted towards the product side by using an excess of one of the reactants or by removing water as it is formed.

Table 3: Representative Kinetic Data for the Esterification of Alcohols with Acetic Acid

| Alcohol | Catalyst | Temperature (K) | Equilibrium Constant (Kc) | Activation Energy (Ea) (kJ/mol) | Reference |

| 2-Ethyl-1-hexanol | Amberlyst 36 | 333-363 | 81 | - | [9][10] |

| n-Butanol | - | 351.15-366.15 | - | 28.45 | [11] |

| Isobutanol | - | 351.15-366.15 | - | 23.29 | [11] |

| Ethanol | Dowex 50Wx8-400 | - | - | 30.02 | [11] |

Note: This table includes data for 2-ethyl-1-hexanol, a close structural analog of this compound, providing a reasonable estimate for its kinetic behavior in esterification.

Experimental Protocol: Fischer Esterification of this compound with Acetic Acid

-

Materials: this compound, glacial acetic acid, concentrated sulfuric acid (catalyst), diethyl ether (extraction solvent), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (drying agent).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound, an excess of glacial acetic acid, and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for a specified time (e.g., 1-2 hours).

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Dilute with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acids), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The resulting crude ester can be purified by distillation.

-

-

Monitoring: The reaction can be monitored by TLC or GC to follow the disappearance of the starting materials and the appearance of the product.[4][12][13][14][15]

Diagram 3: Logical Relationship in Fischer Esterification

Caption: Factors influencing the Fischer esterification equilibrium.

Relevance in Drug Development: Metabolism and Toxicology

For drug development professionals, understanding the metabolic fate and potential toxicity of molecules is paramount. This compound is a key metabolite of the industrial solvent n-hexane, and its toxicological profile is primarily linked to its further metabolism.[14][16]

Metabolic Pathway of n-Hexane

n-Hexane is metabolized in the liver primarily by cytochrome P450 enzymes, particularly CYP2E1.[9][17][18][19] The initial hydroxylation of n-hexane can occur at different positions, with hydroxylation at the second carbon atom leading to the formation of this compound. This is considered a bioactivation pathway because this compound is further metabolized to the neurotoxic compound 2,5-hexanedione (B30556).[9][14][16][20]

Neurotoxicity of 2,5-Hexanedione

The neurotoxicity of n-hexane is attributed to its metabolite, 2,5-hexanedione. This diketone is known to cause peripheral neuropathy by forming covalent cross-links with neurofilament proteins, disrupting axonal transport and leading to axonal swelling and degeneration.[16]

Recent studies have elucidated a more detailed molecular mechanism of 2,5-hexanedione-induced neurotoxicity, implicating specific signaling pathways. It has been shown to induce neuronal apoptosis by up-regulating the pro-nerve growth factor (proNGF)/p75 neurotrophin receptor (p75NTR) signaling pathway.[11][12][21] This activation leads to the downstream activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn modulates the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, ultimately leading to caspase activation and cell death.[11][21] Furthermore, 2,5-hexanedione has been shown to induce apoptosis in the spinal cord of rats by downregulating Nerve Growth Factor (NGF) expression and subsequently repressing the PI3K/Akt signaling pathway.[22]

Diagram 4: Signaling Pathway of 2,5-Hexanedione-Induced Neurotoxicity

Caption: The metabolic activation of n-hexane to 2,5-hexanedione and its subsequent induction of neuronal apoptosis via the proNGF/p75NTR and JNK signaling pathways.

Conclusion

The reaction kinetics and mechanisms of this compound are of significant interest in both chemical synthesis and toxicology. Its oxidation, dehydration, and esterification reactions follow well-established pathways for secondary alcohols. For professionals in drug development, the role of this compound as an intermediate in the metabolic activation of n-hexane to the neurotoxin 2,5-hexanedione highlights the importance of understanding metabolic pathways and their potential for inducing toxicity through specific signaling cascades. The provided data, protocols, and diagrams serve as a foundational guide for further research and application in these critical areas.

References

- 1. ijres.org [ijres.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. A microscale oxidation of alcohols | Class experiment | RSC Education [edu.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. community.wvu.edu [community.wvu.edu]

- 9. homework.study.com [homework.study.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. portlandpress.com [portlandpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Elucidation of the effects of 2,5-hexandione as a metabolite of n-hexane on cognitive impairment in leptin-knockout mice (C57BL/6-Lepem1Shwl/Korl) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. crdp.org [crdp.org]

- 16. n-hexane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Cytochrome P450 2E1 and Its Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. quora.com [quora.com]

- 21. portlandpress.com [portlandpress.com]

- 22. 2,5-hexanedione downregulates nerve growth factor and induces neuron apoptosis in the spinal cord of rats via inhibition of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

2-Hexanol as a Volatile Organic Compound (VOC) Source: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hexanol as a source of volatile organic compounds (VOCs). It covers its primary emission sources, metabolic pathways, and standard experimental protocols for its detection and quantification.

Introduction to this compound

This compound (C₆H₁₄O) is a secondary alcohol that is a colorless liquid at room temperature.[1] It is recognized as a VOC due to its volatility and its presence in both indoor and outdoor environments. This compound is an isomer of other hexanols and exists as two enantiomers due to its chiral center.[1] Its role as a VOC is of interest due to its potential health effects and its utility as a biomarker.

Primary Sources of this compound Emissions

This compound is emitted from a variety of biogenic and anthropogenic sources. These include microbial metabolism, industrial processes, and consumer products.

Biogenic Sources

Microorganisms are a significant source of this compound. Certain bacteria and fungi can produce this compound through metabolic processes. For example, methane-utilizing bacteria can oxidize n-hexane to produce this compound.[2][3] Additionally, some bacteria, such as Clostridium carboxidivorans, can produce hexanol through syngas fermentation.[4][5] The microbial degradation of plasticizers, particularly those containing di(2-ethylhexyl) phthalate (B1215562) (DEHP), is also a notable source of 2-ethyl-1-hexanol in indoor environments.[6][7][8]

Anthropogenic Sources

Industrial activities and consumer products are major contributors to anthropogenic this compound emissions. It is used as a solvent and as a fragrance ingredient.[9] Building materials, such as polyvinyl chloride (PVC) flooring and adhesives, can be significant sources of 2-ethyl-1-hexanol, a structurally similar compound often discussed in the context of indoor air quality.[10][11] The hydrolysis of plasticizers in these materials, especially in the presence of moisture, can release 2-ethyl-1-hexanol into the air.[10][12]

Quantitative Data on this compound Emissions

The following tables summarize quantitative data on this compound production and emission rates from various sources.

Table 1: Microbial Production of this compound

| Microbial Source | Substrate | Production Rate | Reference |

| Methane-utilizing bacteria | n-Hexane | 0.08 µmol/h per 5.0 mg of protein | [2][3] |

| Clostridium carboxidivorans P7 | Syngas | Up to 2.34 g/L | [4][5] |

Table 2: 2-Ethyl-1-hexanol (2-EH) Emission Rates from Building Materials

| Emission Source | Emission Rate | Conditions | Reference |

| Carpet tile | 2492 µg/h/m² | Indoor school environment | [10] |

| Concrete surface beneath carpet | 12,697 µg/h/m² | Indoor school environment | [10] |

| PVC flooring | 47%-76% of total VOCs | Field and laboratory emission cell (FLEC) method | [10] |

Table 3: Indoor Air Concentrations of 2-Ethyl-1-hexanol (2-EH)

| Location | Geometric Mean Concentration (Summer) | Geometric Mean Concentration (Winter) | Reference |

| Large-scale buildings in Nagoya, Japan | 55.4 µg/m³ | 13.7 µg/m³ | [12] |

Biological Pathways and Toxicological Profile

Metabolic Pathways

In humans, n-hexane is metabolized in the liver by mixed-function oxidases.[13] This process can lead to the formation of this compound through a bioactivation pathway.[13] this compound can be further metabolized to 2-hexanone (B1666271) and then to 2,5-hexanedione, which is considered the major toxic metabolite.[13]

Metabolic pathway of n-hexane to the neurotoxin 2,5-hexanedione.

Toxicity

The toxicity of this compound is primarily associated with its metabolite, 2,5-hexanedione.[1] Exposure to n-hexane, and consequently to its metabolites, can lead to neurotoxicity, characterized by numbness, tingling, and progressive weakness in the extremities.[13] Acute toxicity data indicates that this compound is harmful if swallowed.[14]

Experimental Protocols